Endrin delta ketone
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Overview
Description
Endrin delta ketone, also known as delta-ketoendrin, is a chemical compound with the molecular formula C₁₂H₈Cl₆O. It is a derivative of endrin, an organochlorine insecticide that was widely used in agriculture. This compound is formed when endrin undergoes isomerization, particularly under high temperatures .
Preparation Methods
Endrin delta ketone is primarily produced through the isomerization of endrin. This process typically occurs when endrin is exposed to temperatures above 200°C . The reaction does not require a catalyst, although the presence of active surfaces can accelerate the process.
Chemical Reactions Analysis
Endrin delta ketone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various chlorinated products.
Reduction: Reduction reactions can convert this compound back to endrin or other related compounds.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically other chlorinated organic compounds .
Scientific Research Applications
Endrin delta ketone has several applications in scientific research:
Mechanism of Action
Endrin delta ketone exerts its effects primarily through antagonism of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. This action blocks the GABA-induced uptake of chloride ions, leading to hyperexcitability of the central nervous system . The compound’s neurotoxic effects can result in convulsions, seizures, and even death in severe cases .
Comparison with Similar Compounds
Endrin delta ketone is similar to other organochlorine compounds such as:
Endrin: The parent compound from which this compound is derived.
Endrin aldehyde: Another degradation product of endrin.
What sets this compound apart is its specific formation through the isomerization of endrin and its unique neurotoxic mechanism of action .
Properties
CAS No. |
18907-15-8 |
---|---|
Molecular Formula |
C12H8Cl6O |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
(1R,2S,3S,6S,7R,8S)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)7-4-1-3(2-5(4)19)6(7)10(8,15)12(11,17)18/h3-4,6-7H,1-2H2/t3-,4+,6+,7-,10-,11+/m0/s1 |
InChI Key |
WGDFXKOCGPJSKU-VLEJLOKKSA-N |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1[C@H]3[C@@H]2[C@@]4(C(=C([C@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2CC(=O)C1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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